2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride
Description
2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride is a phenoxyethylamine derivative characterized by a bulky 2-phenylpropan-2-yl substituent at the para position of the phenoxy ring. The compound exists as a hydrochloride salt, enhancing its solubility and stability. Its structure combines an aromatic phenyl group with a branched alkyl chain, creating a sterically hindered and lipophilic moiety.
Properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-17(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-12-18;/h3-11H,12-13,18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTQZYJSFAMGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048664-11-4 | |
| Record name | Ethanamine, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride typically involves the reaction of 2-Phenylpropan-2-yl bromide with 4-hydroxyphenethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride with similar compounds:
Key Observations :
- Lipophilicity : The 2-phenylpropan-2-yl and benzyl groups confer higher lipophilicity compared to polar substituents like nitro or trifluoromethyl, impacting membrane permeability and metabolic stability .
- Steric Effects : Bulky substituents (e.g., 2-phenylpropan-2-yl, tert-butyl) may hinder interactions with flat binding pockets in biological targets compared to planar groups like styryl .
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, nitro) reduce electron density on the phenoxy ring, altering reactivity and receptor affinity .
Receptor Interactions
- 2C-T-7 Hydrochloride (): A psychoactive phenethylamine with methoxy and propylthio groups acts as a serotonin receptor agonist.
- Tesmilifene (): This anticancer agent’s benzyl group likely facilitates interactions with hydrophobic regions of proteins. The target compound’s 2-phenylpropan-2-yl group may similarly enhance binding to lipophilic targets .
Biological Activity
2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride, also known as a derivative of phenoxyethanamine, has garnered attention in scientific research for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological systems.
- Molecular Formula : C17H22ClNO
- Molecular Weight : 291.82 g/mol
- CAS Number : 1048664-11-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exhibit enzyme inhibition or receptor modulation, leading to various physiological effects.
Potential Targets:
- Enzymes : May inhibit specific enzymes involved in metabolic pathways.
- Receptors : Could modulate neurotransmitter receptors, affecting neuronal signaling.
Biological Activities
Research indicates that this compound may possess several biological activities, including:
-
Anticancer Activity :
- A study investigated the use of a related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine hydrochloride (DPPE), in combination with cyclophosphamide for treating metastatic prostate cancer. Results showed significant tumor response rates and manageable toxicity levels, suggesting potential applications in oncology .
-
Neuroprotective Effects :
- The compound may exhibit neuroprotective properties by modulating neurotransmitter systems, potentially benefiting conditions like neurodegeneration.
-
Anti-inflammatory Properties :
- Related compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, indicating that similar activities could be expected from this compound.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanol | Structure | Moderate anti-inflammatory effects |
| 2-(4-(2-Phenylpropan-2-yl)phenoxy)acetic acid | Structure | Antioxidant properties |
| 2-(4-(2-Phenylpropan-2-yl)phenoxy)ethylamine | Not available | Potential receptor modulation |
Case Study 1: DPPE and Prostate Cancer Treatment
In a clinical trial involving 20 patients with advanced prostate cancer, DPPE was administered at a dose of 6 mg/kg alongside cyclophosphamide. The study reported a partial remission rate of 71% among patients with measurable soft tissue disease and significant symptom relief in those with bone pain .
Q & A
Basic: What are the optimal conditions for synthesizing 2-(4-(2-Phenylpropan-2-yl)phenoxy)ethanamine hydrochloride to achieve high yield and purity?
Answer:
The synthesis requires precise control of reaction parameters:
- Temperature: Maintain reaction temperatures between 60–80°C to minimize side reactions.
- pH: Adjust to a mildly acidic environment (pH 5.5–6.5) to stabilize intermediates.
- Reaction Time: Monitor reaction progress via thin-layer chromatography (TLC) to terminate at ~8–12 hours, avoiding over-alkylation.
Post-synthesis, purify the compound via recrystallization using ethanol/water mixtures. Validate purity (>95%) using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can map potential reaction pathways by analyzing transition states and energy barriers. For example:
- Reaction Path Search: Use software like GRRM or AFIR to identify low-energy intermediates.
- Data Integration: Combine computational predictions with experimental validation (e.g., varying solvents or catalysts) to refine models.
ICReDD’s methodology demonstrates that integrating computational and experimental data reduces trial-and-error cycles by 40–60% .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Answer:
- 1H/13C NMR: Confirm the presence of the phenoxy, ethanamine, and phenylpropan-2-yl moieties via characteristic chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, amine protons at δ 2.5–3.0 ppm).
- Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ ion at m/z 316.2) using electrospray ionization (ESI-MS).
- Elemental Analysis: Ensure stoichiometric consistency (e.g., C: 64.3%, H: 6.7%, N: 4.4%) .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Answer:
Contradictions in bioactivity (e.g., IC50 variations in receptor binding assays) may arise from:
- Purity Differences: Validate compound purity (>98%) via HPLC before testing.
- Assay Conditions: Standardize buffer pH (e.g., 7.4 for physiological conditions) and temperature (37°C).
- Orthogonal Assays: Cross-validate using fluorescence polarization and surface plasmon resonance (SPR) to rule out false positives.
Refer to PubChem’s comparative datasets for benchmarking .
Advanced: How does modifying substituents on the phenyl or ethanamine groups affect pharmacological activity?
Answer:
Structure-activity relationship (SAR) studies show:
- Phenyl Substituents: Fluorine or chlorine at the para-position enhances serotonin receptor affinity by 20–30% (e.g., 4-fluorophenoxy analogs in PubChem data).
- Ethanamine Chain: Methylation of the amine reduces blood-brain barrier permeability but increases metabolic stability.
Compare with structural analogs like 4-[2-(4-chlorophenoxy)ethoxy]phenylmethanamine (CAS 938321-02-9) to identify critical pharmacophores .
Basic: How does the hydrochloride salt form influence the compound’s solubility and stability?
Answer:
The hydrochloride salt increases aqueous solubility by forming ion-dipole interactions with water. Key parameters:
- Solubility: ~50 mg/mL in water at 25°C (vs. <5 mg/mL for freebase).
- Stability: Store at 4°C in desiccated conditions to prevent hydrolysis.
Characterize salt stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Advanced: What enzymatic interactions are predicted for this compound, and how can they be validated experimentally?
Answer:
Molecular docking simulations (e.g., AutoDock Vina) predict interactions with:
- Monoamine Oxidase (MAO): Competitive inhibition due to amine group proximity to flavin adenine dinucleotide (FAD).
- Cytochrome P450 (CYP3A4): Metabolism via N-dealkylation.
Validate using: - Enzyme Kinetics: Measure Km and Vmax under varying substrate concentrations.
- LC-MS/MS: Identify metabolites in hepatic microsome assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
